7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives and β-ketoesters.
Introduction of the propyl group: This step involves alkylation reactions using propyl halides under basic conditions.
Attachment of the phenyl group: This can be done through a Friedel-Crafts acylation reaction using isopropylbenzene and an appropriate acylating agent.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation products: Alcohols, aldehydes, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where naphthyridine derivatives have shown efficacy.
Industry
The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Naphthyridine derivatives: These include compounds with similar core structures but different substituents.
Quinolone derivatives: These share structural similarities and may exhibit comparable biological activities.
Uniqueness
The unique combination of substituents in 7-methyl-4-oxo-N-[3-(propan-2-yl)phenyl]-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-methyl-4-oxo-N-(3-propan-2-ylphenyl)-1-propyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-5-11-25-13-19(20(26)18-10-9-15(4)23-21(18)25)22(27)24-17-8-6-7-16(12-17)14(2)3/h6-10,12-14H,5,11H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWNLIGXMASPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC(=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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